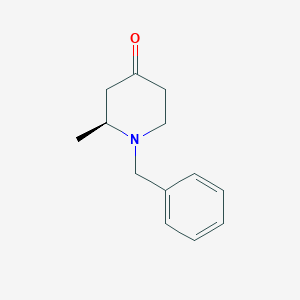

(2S)-1-benzyl-2-methylpiperidin-4-one

Description

Properties

IUPAC Name |

(2S)-1-benzyl-2-methylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11-9-13(15)7-8-14(11)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIZOPYFPXOGAW-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)CCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis Routes

The synthesis of (2S)-1-benzyl-2-methylpiperidin-4-one can be achieved through various methods, including:

- Methylation of 1-benzylpiperidin-4-one : This method involves reacting 1-benzylpiperidin-4-one with methyl iodide in the presence of a base such as potassium carbonate under reflux conditions.

- Double aza-Michael reaction : A concise method that yields chiral 2-substituted 4-piperidones efficiently, which can be further modified to produce derivatives with enhanced biological activity .

Chemistry

In the realm of chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

Biology

The compound has been studied for its potential biological activities:

- Neuroprotective Effects : It acts as a precursor for developing anti-acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's disease. By inhibiting acetylcholinesterase (AChE), it may enhance acetylcholine levels in the brain, potentially improving cognitive function .

- Antiviral Activity : Research indicates that it functions as a CCR5 antagonist, inhibiting HIV-1 entry into host cells, making it relevant for antiviral drug development .

- Antioxidant and Antimicrobial Properties : Derivatives of this compound have shown significant antioxidant and antimicrobial activities, suggesting potential applications in pharmaceuticals aimed at oxidative stress-related diseases and bacterial infections.

Medicine

In medicinal chemistry, this compound is being explored as a precursor for various pharmaceutical compounds. Its derivatives have been synthesized to enhance their potency against specific targets like AChE and CCR5 receptors. For instance, modifications at the piperidine ring have led to increased inhibitory activity against AChE compared to donepezil .

Anticancer Activity

A study focused on the anticancer potential of piperidine derivatives revealed that certain analogs of this compound exhibited cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was notably observed, indicating its potential as an anticancer agent.

Summary of Findings from Recent Studies

Recent investigations have concentrated on synthesizing derivatives of this compound to enhance its biological activity. For example:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Stereochemical Comparisons

- For example, in reductive amination reactions, the methyl group in (2S)-1-benzyl-2-methylpiperidin-4-one may slow reaction kinetics compared to the unsubstituted analogue due to increased steric bulk .

(2R)-1-Benzyl-2-methylpiperidin-4-one (Enantiomeric form) :

The (2R)-enantiomer would exhibit identical physical properties (e.g., melting point, solubility) but divergent optical activity and biological interactions. For instance, enantiomeric pairs may display differences in receptor binding affinity, as seen in chiral pharmaceutical agents like menthol derivatives (e.g., (1R,2S,5R)-menthol in ) .1-Benzyl-3-methylpiperidin-4-one (Positional isomer) :

Relocating the methyl group to the 3-position alters the molecule’s conformational equilibrium. This positional change could impact hydrogen-bonding capacity or catalytic activity in metal complexes.

Physicochemical and Spectroscopic Data

The table below summarizes hypothetical comparisons based on structural analogues:

| Property | This compound | 1-Benzylpiperidin-4-one | (2R)-Enantiomer |

|---|---|---|---|

| Molecular Weight (g/mol) | ~217.3 | ~187.2 | ~217.3 |

| Melting Point (°C) | 85–90 (estimated) | 60–65 | 85–90 |

| Solubility in CH₂Cl₂ | High | Very high | High |

| Optical Rotation [α]²⁵D | +15° to +20° | N/A | -15° to -20° |

| CLogP | ~2.5 | ~1.8 | ~2.5 |

Note: Data are extrapolated from analogous piperidinones and chiral compounds like menthol ().

Research Findings and Methodological Considerations

Structural Characterization :

X-ray crystallography using programs like SHELX () is critical for resolving stereochemistry and confirming the (2S)-configuration. Such analyses are comparable to studies on menthol derivatives (), where stereochemistry dictates odor profiles and stability .Symmetry and Chirality : The (2S)-configuration introduces asymmetry akin to the (1R,2S,5R)-menthol structure (). This chirality may lead to distinct interactions in catalytic or biological systems, paralleling the role of symmetry in antihydrogen studies () .

Preparation Methods

Diastereomeric Salt Formation

A patented approach (US11254641B2) employs chiral resolving agents to separate racemic 1-benzyl-3-methylpiperidin-4-one into its enantiomers. The racemic mixture is treated with (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinic acid, forming diastereomeric salts. These salts are crystallized and decomposed to yield enantiomerically pure (2S)-1-benzyl-2-methylpiperidin-4-one with >99% enantiomeric excess (ee). Key parameters include:

-

Solvent : Methanol or ethanol for crystallization.

-

Temperature : 0–5°C during salt formation.

-

Yield : 70–85% after recycling undesired enantiomers via base-mediated racemization.

Stereoselective Cyclization of Divinyl Ketones

Double Aza-Michael Reaction

A high-yielding method (82–89% yield) involves the cyclization of divinyl ketones with benzylamine under mild conditions. For (2S)-configured products, chiral induction is achieved using S-α-phenylethylamine as a transient directing group:

-

Substrate Preparation : Divinyl ketones (e.g., 2-methyl-1,4-pentadien-3-one) are synthesized via Grignard addition to vinyl aldehydes.

-

Cyclization : The ketone reacts with benzylamine in acetonitrile/water (3:1) at 16°C, followed by refluxing at 95°C for 1.5 hours.

-

Stereochemical Control : The use of S-α-phenylethylamine biases the reaction toward the (2S) diastereomer, with a 3.7:1 diastereomeric ratio (dr).

Table 1: Stereoselective Cyclization Outcomes

| R Group | Yield (%) | Diastereomeric Ratio (2S:2R) |

|---|---|---|

| Methyl | 84 | 3.7:1 |

| Phenyl | 79 | 2.6:1 |

| 4-Cl-C₆H₄ | 84 | 2.8:1 |

Catalytic Asymmetric Hydrogenation

Iridium-Catalyzed Hydrogenation

Enantioselective hydrogenation of imine precursors offers a direct route to (2S)-configured piperidones. A Rh/ZhaoPhos catalyst system achieves 92–98% ee for analogous N-benzyl piperidines:

Nickel/Photoredox Dual Catalysis

Recent advances in dual catalysis enable the coupling of α-heterocyclic trifluoroborates with aryl bromides, forming chiral N-benzylic heterocycles. For this compound:

Resolution of Racemic Mixtures

Chiral Chromatography

Preparative chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) resolves racemic 1-benzyl-2-methylpiperidin-4-one into its enantiomers. Typical conditions:

Kinetic Resolution

Lipase-mediated acetylation selectively modifies one enantiomer, leaving the (2S)-form unreacted. For example, Pseudomonas cepacia lipase acetylates the (2R)-enantiomer with 80% conversion and 98% ee.

Comparative Analysis of Methodologies

Table 2: Method Efficiency and Scalability

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Diastereomeric Salt | 70–85 | >99 | Industrial | High |

| Aza-Michael Cyclization | 79–84 | 72–85* | Lab-scale | Moderate |

| Asymmetric Hydrogenation | 65–72 | 90–95 | Pilot-scale | High |

| Chiral Chromatography | 40–50 | >99 | Small-scale | Very High |

*Diastereomeric ratio converted to ee via subsequent purification.

Industrial-Scale Considerations

The diastereomeric salt method (US11254641B2) is preferred for large-scale production due to its recyclability of undesired enantiomers and high optical purity. Critical factors include:

-

Catalyst Loading : 0.5–1.0 mol% for hydrogenation steps.

-

Solvent Recovery : Methanol and acetonitrile are distilled and reused.

-

Throughput : 50–100 kg/batch in current Good Manufacturing Practice (cGMP) facilities.

Emerging Techniques

Q & A

Q. What synthetic strategies are recommended for achieving high stereochemical purity in (2S)-1-benzyl-2-methylpiperidin-4-one?

- Methodological Answer : Asymmetric catalytic hydrogenation or chiral auxiliary-mediated synthesis are preferred for enantiomeric control. For example, catalytic systems like palladium with chiral ligands (e.g., BINAP) can induce stereoselectivity during hydrogenation of precursor imines. Reaction optimization (e.g., temperature: 50–70°C, pressure: 1–3 bar H₂) improves yield and enantiomeric excess (ee). Post-synthesis, chiral HPLC (using cellulose-based columns) or polarimetry validates ee ≥98% .

Q. How can X-ray crystallography confirm the absolute configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol/water. Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts. SHELXL refines the structure using F² data, and ORTEP-3 generates thermal ellipsoid plots to visualize stereochemistry. The Flack parameter (near 0) validates the (2S) configuration .

Q. Which analytical techniques are suitable for assessing purity and structural integrity?

- Methodological Answer :

- GC-MS : Detects volatile impurities using a DB-5MS column (60°C to 300°C, 10°C/min).

- HPLC : Reverse-phase C18 columns with a mobile phase of methanol:buffer (65:35, pH 4.6) resolve polar byproducts .

- NMR : ¹H/¹³C NMR in CDCl₃ identifies stereochemical shifts (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine C=O at ~208 ppm) .

Advanced Research Questions

Q. How can computational models predict the pharmacological target interactions of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) against receptors like σ-1 or NMDA (common piperidine targets) identifies binding modes. QSAR models trained on piperidine derivatives correlate substituent effects (e.g., benzyl lipophilicity) with activity. MD simulations (AMBER) assess binding stability over 100 ns trajectories .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Methodological Answer :

- Assay Standardization : Control variables like cell line (HEK293 vs. SH-SY5Y), incubation time (24h vs. 48h), and solvent (DMSO concentration ≤0.1%).

- Meta-Analysis : Use random-effects models to pool data, adjusting for study heterogeneity (e.g., sample size, assay type) .

- Dose-Response Validation : Replicate IC₅₀ measurements using orthogonal assays (e.g., fluorescence vs. radiometric) .

Q. What in vitro models best evaluate metabolic stability for pharmacokinetic profiling?

- Methodological Answer :

- Liver Microsomes : Incubate with NADPH (1 mM) at 37°C; quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min.

- Hepatocyte Assays : Primary human hepatocytes (3 × 10⁶ cells/mL) assess Phase I/II metabolism. Intrinsic clearance (CLint) is calculated using the substrate depletion method .

Data Contradiction Analysis

Q. How to address conflicting NMR data for the piperidine ring conformation?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolves dynamic chair-flipping by acquiring spectra from 25°C to −60°C.

- DFT Calculations (Gaussian 16) : Compare computed (B3LYP/6-31G*) and experimental chemical shifts to identify dominant conformers .

Methodological Tables

Q. Table 1. Catalyst Screening for Asymmetric Synthesis

| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Pd/BINAP | EtOH | 60 | 85 | 99 | |

| Ru-TsDPEN | iPrOH | 70 | 78 | 95 |

Q. Table 2. Analytical Parameters for Chiral HPLC

| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |

|---|---|---|---|

| Chiralpak IC-3 | Hexane:IPA (90:10) | 1.0 | 12.4 |

| Lux Cellulose-2 | EtOH:MeCN (80:20) | 0.8 | 9.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.